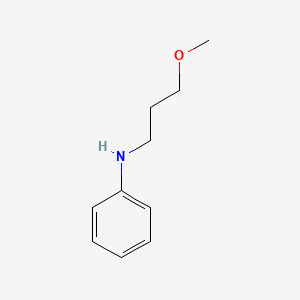

N-(3-Methoxypropyl)aniline

货号:

B576233

CAS 编号:

174197-43-4

分子量:

165.236

InChI 键:

XNZUXQQESDLANR-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

Its structure consists of an aniline group (-C₆H₅NH₂) modified by a 3-methoxypropyl substituent (-CH₂CH₂CH₂-OCH₃). This compound is primarily utilized as an intermediate in organic synthesis, particularly in agrochemicals and pharmaceuticals, due to its balanced lipophilicity and reactivity .

属性

CAS 编号 |

174197-43-4 |

|---|---|

分子式 |

C10H15NO |

分子量 |

165.236 |

IUPAC 名称 |

N-(3-methoxypropyl)aniline |

InChI |

InChI=1S/C10H15NO/c1-12-9-5-8-11-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 |

InChI 键 |

XNZUXQQESDLANR-UHFFFAOYSA-N |

SMILES |

COCCCNC1=CC=CC=C1 |

同义词 |

Benzenamine, N-(3-methoxypropyl)- (9CI) |

产品来源 |

United States |

相似化合物的比较

Silylated Aniline Derivatives

Key Differences :

- Substituent Chemistry: The silicon-containing groups in these derivatives enable covalent bonding with inorganic surfaces (e.g., glass or metals), making them critical in materials science. In contrast, the methoxypropyl group in N-(3-Methoxypropyl)aniline lacks silane reactivity, limiting its use to organic synthesis .

- Hydrolysis Sensitivity : Trimethoxysilyl groups hydrolyze faster than triethoxysilyl groups due to shorter alkoxy chains, affecting their stability in aqueous environments .

Agrochemical Derivatives

Key Differences :

- Structural Complexity: Methoprotryne incorporates a triazine ring, enabling inhibition of plant photosynthesis, while the methoxypropyl group in N-(3-Methoxypropyl)aniline lacks such bioactivity. However, the methoxypropyl moiety may enhance solubility in non-polar matrices .

- Chlorinated Groups: The dichlorophenoxy group in Catalog ID 2045764 () increases herbicidal potency compared to the non-halogenated methoxypropyl derivative .

Pharmaceutical Intermediates

Key Differences :

Alkoxy-Modified Analogues

Key Differences :

- Phenoxy Groups: The isopropylphenoxy moiety in Catalog ID 2045767 () enhances affinity for plant hormone receptors, a trait absent in N-(3-Methoxypropyl)aniline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。